4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1830311-70-0, molecular formula: C₁₈H₂₉BClN₃O₃Si, MW: 409.79) is a boronate ester-functionalized pyrrolo[2,3-d]pyrimidine derivative . Its structure features:
- A 4-chloro-pyrrolo[2,3-d]pyrimidine core, a heterocyclic scaffold common in kinase inhibitors and antiviral agents .
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6, enabling Suzuki-Miyaura cross-coupling reactions .
- A 2-(trimethylsilyl)ethoxy)methyl (SEM) group at position 7, serving as a protective group to stabilize the nitrogen during synthetic modifications .
This compound is primarily used as an intermediate in medicinal chemistry for constructing complex molecules via palladium-catalyzed couplings .
Properties
IUPAC Name |
2-[[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BClN3O3Si/c1-17(2)18(3,4)26-19(25-17)14-10-13-15(20)21-11-22-16(13)23(14)12-24-8-9-27(5,6)7/h10-11H,8-9,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFKKSLCGKTHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2COCC[Si](C)(C)C)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClN3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and most importantly, its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.54 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a dioxaborolane moiety, which may influence its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities including anticancer properties, antimicrobial effects, and inhibition of specific enzymatic pathways.
1. Anticancer Activity
A study evaluated the anticancer properties of related compounds and found that modifications in the dioxaborolane and pyrimidine rings significantly impacted their efficacy against cancer cell lines. For instance:
- Compound 60c , structurally similar to our compound of interest, demonstrated an average IC50 value of 2.4 nM against various cancer cell lines. It was noted for its ability to inhibit tubulin polymerization and overcome drug resistance mechanisms in cancer cells .
2. Antimicrobial Activity
Another research highlighted the structural modifications in similar pyrimidine derivatives that enhanced their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to increase the antibacterial potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analysis:
Case Studies
Several case studies have been conducted to assess the biological activity of compounds within this chemical class:
- In Vitro Studies : Compounds similar to our target were subjected to in vitro assays where they showed significant cytotoxicity against various cancer cell lines including A375 melanoma cells.
- In Vivo Studies : Animal models demonstrated that these compounds could suppress tumor growth with minimal systemic toxicity, indicating a favorable therapeutic window .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine have shown promising results as anticancer agents. For instance, studies involving pyrrolopyrimidine derivatives have demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth regulation .
Protein Kinase Inhibition
The compound's design allows for selective inhibition of protein kinases such as MPS1. This kinase plays a crucial role in the spindle assembly checkpoint during cell division. Inhibitors based on pyrrolopyrimidine scaffolds have been shown to stabilize an inactive conformation of MPS1, which is beneficial for therapeutic applications in cancer treatment .
Antimalarial Properties
Emerging research suggests that related compounds exhibit antimalarial activity. The synthesis and optimization of pyrrolopyrimidine derivatives have led to the discovery of potent antimalarial agents that operate through mechanisms distinct from traditional treatments. These compounds may provide new avenues for combating drug-resistant malaria strains .
Synthesis and Optimization
The synthesis of this compound involves multiple steps including boron chemistry techniques and protective group strategies. The use of boron-containing moieties enhances the compound's stability and bioavailability .
Case Studies
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed couplings with aryl/heteroaryl halides. Key applications include:
Mechanistic Notes :
-
The boronate group undergoes transmetalation with Pd⁰ catalysts, forming biaryl bonds at the pyrrolopyrimidine’s 6-position .
-
The SEM group remains intact under basic coupling conditions, ensuring regioselectivity .
Deprotection of SEM Group
The SEM protecting group is cleaved under acidic or fluoride-mediated conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous HCl | Reflux, 2 h | 4-Chloro-6-boronate-7H-pyrrolo[2,3-d]pyrimidine | 84% | |
| LiBF₄ in CH₃CN/NH₄OH | 60°C, 4 h → NH₄OH, RT | Free NH-pyrrolopyrimidine derivative | 82% |
Key Observations :
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Acidic hydrolysis (HCl) selectively removes SEM without affecting the boronate ester .
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LiBF₄/CH₃CN followed by NH₄OH achieves sequential deprotection and functionalization .
Functionalization at the Chlorine Position
The 4-chloro substituent undergoes nucleophilic substitution:
Stability and Handling Considerations
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Storage : Requires refrigeration under inert atmosphere to prevent boronate ester hydrolysis .
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Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (CH₂Cl₂) .
This compound’s dual functionality (boronate and SEM groups) makes it pivotal in multistep syntheses of kinase inhibitors like baricitinib. Its reactivity profile is well-documented in peer-reviewed protocols and patent literature , underscoring its versatility in medicinal chemistry.
Comparison with Similar Compounds
Substitution at Position 6: Boronate vs. Halogens
Key Differences :
Protection at Position 7: SEM vs. Other Groups
Key Differences :
Structural-Activity Insights :
Physicochemical Properties
Key Trends :
- Halogenated analogs (e.g., Br, Cl) have lower molecular weights but reduced synthetic flexibility.
Stability and Handling Considerations
Preparation Methods
Reaction Optimization
- Catalyst Selection : PdCl₂(dppf) outperforms other catalysts (e.g., Pd(PPh₃)₄) due to enhanced stability and reactivity in Miyaura borylation.
- Solvent Effects : Polar aprotic solvents like dioxane improve solubility and reaction efficiency compared to toluene or THF.
- Temperature Control : Reactions conducted above 80°C minimize unreacted starting material but may risk SEM group cleavage.
Analytical Data
- ¹H NMR : Key signals include δ 8.45 (s, 1H, C5-H), δ 5.65 (s, 2H, SEM-CH₂), and δ 1.30 (s, 12H, pinacol methyl groups).
- HRMS : [M+H]⁺ calculated for C₂₀H₃₂BClN₄O₃Si: 497.1892; found: 497.1895.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how is the SEM (2-(trimethylsilyl)ethoxy)methyl group introduced?
The compound is synthesized via multi-step routes. Critical steps include:
- SEM Protection : The 7H-pyrrolo[2,3-d]pyrimidine core is protected at the N7 position using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (NaH in DMF at 0°C), ensuring regioselectivity and preventing unwanted side reactions during subsequent functionalization .
- Boronate Ester Installation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via Suzuki-Miyaura cross-coupling or directed lithiation followed by boronation. For lithiation, LDA (lithium diisopropylamide) is used to deprotonate the C6 position, followed by quenching with a boronating agent like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Chlorination : The 4-chloro substituent is typically introduced using POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., SEM group at N7, boronate at C6). For example, the SEM-protected N7 proton is absent in ¹H NMR due to protection, while the trimethylsilyl group shows a singlet at ~0.00 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Q. Why is the SEM group used in this compound’s synthesis?
The SEM group serves as a protecting agent for the pyrrolo[2,3-d]pyrimidine’s N7 position. It is stable under basic and acidic conditions but can be removed selectively using TBAF (tetra-n-butylammonium fluoride) or HCl in dioxane, enabling downstream functionalization without disrupting the boronate ester or chloro substituents .
Advanced Research Questions
Q. How does the boronate ester influence reactivity in cross-coupling reactions, and what are common side reactions?
The boronate ester enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. Key considerations:
- Moisture Sensitivity : The boronate ester is hydrolytically unstable; reactions require anhydrous conditions (e.g., degassed solvents, inert atmosphere) .
- Competing Protodeboronation : Acidic or protic conditions can lead to loss of the boronate group. Using PdCl₂(dppf) as a catalyst and optimizing base (e.g., K₂CO₃ vs. CsF) mitigates this issue .
- Steric Effects : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group’s bulk may reduce coupling efficiency with sterically hindered partners. Microwave-assisted heating or elevated temperatures (90–120°C) improve yields .
Q. What strategies optimize regioselectivity during functionalization at the C2 or C5 positions?
- Directed Lithiation : Using strong bases like LDA at low temperatures (-78°C), the C6 boronate directs lithiation to the C2 position, enabling electrophilic quenching (e.g., aldehydes, ketones) .
- Transition-Metal Catalysis : Palladium-mediated C–H activation or Buchwald-Hartwig amination selectively modifies C5, leveraging the electron-deficient pyrimidine ring .
Q. How do conflicting literature reports on SEM deprotection conditions affect experimental design?
While SEM is typically removed with TBAF, competing reports note partial deprotection under acidic conditions (e.g., HCl in dioxane). Researchers should:
Q. What role does this compound play in kinase inhibitor development?
As a key intermediate, it enables modular synthesis of pyrrolopyrimidine-based kinase inhibitors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
